(4-Phenylcyclohexyl) acetate
Description
Contextualization of Cyclohexyl Acetates in Contemporary Organic Chemistry
Cyclohexyl acetates, as a class of organic esters, are recognized for their diverse applications. nbinno.com Generally, they are colorless liquids with characteristic fruity odors. smolecule.comsolubilityofthings.com This property makes them valuable in the fragrance and flavor industries. nbinno.comcymitquimica.com Beyond their olfactory characteristics, they serve important functions in chemical synthesis and material science.
In organic chemistry, cyclohexyl acetate (B1210297) itself is employed as a versatile solvent due to its mild polarity, which allows it to dissolve a wide range of non-polar and slightly polar substances. nbinno.comsmolecule.com It also acts as a chemical intermediate for the synthesis of other compounds, including pharmaceuticals and agrochemicals. nbinno.comsmolecule.com The ester functional group can undergo hydrolysis to yield cyclohexanol (B46403) and acetic acid, a fundamental reaction in organic transformations. cymitquimica.com The study of cyclohexyl acetates provides a foundational understanding of the reactivity and properties of more complex derivatives like (4-Phenylcyclohexyl) acetate.
Significance of Phenyl-Substituted Cyclohexane (B81311) Derivatives in Synthetic Strategies
The incorporation of a phenyl-substituted cyclohexane framework is a significant strategy in the design of complex molecules. These derivatives are important building blocks and intermediates in the synthesis of compounds with specific biological or material properties. azjm.org The phenyl group introduces aromaticity, rigidity, and specific electronic properties, while the cyclohexane ring provides a three-dimensional scaffold with well-defined stereochemistry.
Functionally substituted cyclohexane derivatives are investigated as potential antimicrobial agents. azjm.org Furthermore, phenyl-substituted cyclohexane motifs are utilized in the synthesis of novel ligands and materials. For instance, research has been conducted on the synthesis of Schiff bases from 1,1'-bis(4-aminophenyl)cyclohexane derivatives for applications in materials science. researchgate.net The ability to functionalize both the phenyl ring and the cyclohexane core allows for the creation of a diverse array of structures. For example, palladium-catalyzed carbonylation reactions on phenyl-substituted tetrafluorocyclohexanes have been used to create advanced building blocks for peptides. beilstein-journals.org This demonstrates the utility of the phenyl-cyclohexane combination in accessing complex molecular architectures.
Overview of Current Research Trajectories for this compound
Current research involving the (4-phenylcyclohexyl) moiety, while not always focused directly on the acetate, highlights its role as a structural component in larger, functional molecules. One area of investigation is in supramolecular chemistry, specifically in the design of anion receptors. Calix hmdb.capyrroles functionalized with bulky 4-phenylcyclohexyl groups have been synthesized and their anion binding properties studied. tubitak.gov.tr These studies explore how the sterically demanding 4-phenylcyclohexyl unit influences the binding affinity and selectivity of the macrocycle for anions like acetate. tubitak.gov.tr
In medicinal chemistry, related structures such as ethyl 2-(4-phenylcyclohexyl)acetate are used as intermediates in the synthesis of more complex pharmaceutical agents. lookchem.com Research has also focused on the diastereoselective α-acetoxylation of 4-phenylcyclohexanone (B41837) using hypervalent iodine reagents. frontiersin.orgfrontiersin.orgresearchgate.net This reaction produces 2-oxo-4-phenylcyclohexyl acetate, a closely related ketone derivative, and studies have focused on controlling the stereochemical outcome (cis/trans selectivity) of the acetoxy group addition. frontiersin.orgresearchgate.net This work is significant for developing methods to selectively introduce functional groups onto the cyclohexane ring with high stereocontrol.
Table 1: Physicochemical Properties of this compound and Related Compounds This table is generated based on available data for the specified compound and its close derivatives. Some values are estimated.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Physical Form |
|---|---|---|---|---|
| This compound | C₁₄H₁₈O₂ | 218.29 | 5445-95-4 | Data not available |
| Ethyl 2-(4-phenylcyclohexyl)acetate | C₁₆H₂₂O₂ | 246.34 | 411238-92-1 | Liquid |
| trans-2-Oxo-4-phenylcyclohexyl acetate | C₁₄H₁₆O₃ | 232.27 | Not available | White solid |
Stereochemical Considerations in Cyclohexane Chemistry Relevant to this compound
The stereochemistry of this compound is dominated by the geometry of the 1,4-disubstituted cyclohexane ring. The substituents can be on the same side of the ring's plane (cis isomer) or on opposite sides (trans isomer). These diastereomers are generally not interconvertible without breaking chemical bonds.
Each stereoisomer exists as a rapidly equilibrating mixture of two chair conformations. For the trans isomer, one conformation has both the phenyl and acetate groups in equatorial positions (diequatorial), while the other has both in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions, which are a major source of steric strain. Therefore, trans-(4-Phenylcyclohexyl) acetate exists almost exclusively in the diequatorial conformation.
For the cis isomer, both chair conformations have one substituent in an axial position and the other in an equatorial position. The conformational preference will be for the bulkier group (the phenyl group) to occupy the more spacious equatorial position to minimize steric strain.
This stereochemistry has profound implications for reactivity. For example, in elimination reactions, a syn-periplanar or anti-periplanar arrangement of the reacting groups is often required. The pyrolysis of cyclohexyl acetates is a classic example of a syn-elimination, which requires the hydrogen atom and the acetate group to be cis and in an axial-equatorial arrangement for the reaction to proceed through a cyclic transition state. spcmc.ac.in The conformational rigidity of the trans isomer (locked in a diequatorial state) versus the flexibility of the cis isomer influences their potential reaction pathways and rates. Studies on the stereochemistry of related carbanions, such as those derived from 4-(t-butyl)cyclohexyl sulfones, show that anions rapidly equilibrate to place the bulky sulfonyl group in an equatorial position, which then dictates the stereochemical outcome of subsequent reactions with electrophiles. oup.com A similar principle applies to this compound, where the conformational equilibrium is a critical factor in its chemical behavior.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5445-95-4 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(4-phenylcyclohexyl) acetate |
InChI |
InChI=1S/C14H18O2/c1-11(15)16-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13-14H,7-10H2,1H3 |
InChI Key |
BPTLOURWNCPYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Phenylcyclohexyl Acetate and Analogous Structures
Strategies for the Preparation of (4-Phenylcyclohexyl) Acetate (B1210297)
The creation of (4-Phenylcyclohexyl) acetate is commonly achieved through a two-step reductive acetylation sequence starting from 4-phenylcyclohexanone (B41837). This method provides a reliable route to the desired ester.
Reductive Acetylation Approaches to this compound Synthesis
The synthesis begins with the reduction of 4-phenylcyclohexanone to its corresponding alcohol, 4-phenylcyclohexanol (B47007). Metal hydride reagents are commonly employed for this transformation. For instance, sodium borohydride (B1222165) (NaBH₄) in methanol (B129727) is an effective agent for this reduction. medjpps.comuni-regensburg.de This reaction typically produces a mixture of cis and trans isomers of 4-phenylcyclohexanol. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. For example, the use of cerium(III) chloride heptahydrate with sodium borohydride can favor the formation of the trans-isomer. uni-regensburg.de Other hydride sources, such as zinc borohydride (Zn(BH₄)₂) supported on charcoal, have also been shown to efficiently reduce 4-phenylcyclohexanone to 4-phenylcyclohexanol in high yields. scielo.org.mx
Table 1: Reduction of 4-Phenylcyclohexanone with Various Hydride Reagents
| Reducing Agent/System | Solvent | Time (min) | Yield (%) | Reference |
| Zn(BH₄)₂/Charcoal | THF | 35 | 94 | scielo.org.mx |
| NaBH₄ / CeCl₃·7H₂O | Methanol | 180 | - | uni-regensburg.de |
| Al(i-PrO)₃-based catalyst | CH₂Cl₂ | 60 | 82 | researchgate.net |
Table data sourced from referenced research articles.
Following the reduction, the resulting 4-phenylcyclohexanol is converted to this compound through acylation. Acetic anhydride (B1165640) is a frequently used acetylating agent for this esterification process. vulcanchem.comgoogle.comuwimona.edu.jm The reaction is often catalyzed by a base, such as triethylamine (B128534) in the presence of 4-dimethylaminopyridine (B28879) (DMAP), or a strong acid like sulfuric acid. google.comuwimona.edu.jm This step proceeds by nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acetic anhydride, leading to the formation of the ester and acetic acid as a byproduct. vulcanchem.com
Hypervalent Iodine(III)-Mediated α-Acetoxylation of Cyclic Ketones for Analogous Compounds
A more advanced strategy for synthesizing related α-acetoxy ketones involves the use of hypervalent iodine(III) reagents. This method allows for the direct introduction of an acetoxy group at the α-position of a ketone, such as 4-phenylcyclohexanone, providing access to compounds like cis-2-acetoxy-4-phenylcyclohexanone. frontiersin.orgnih.gov
The direct α-acetoxylation of 4-phenylcyclohexanone can be achieved with high diastereoselectivity using a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549), also known as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂). frontiersin.orgnih.gov Research has shown that this reaction can be optimized to produce the cis-isomer as the major product. frontiersin.orgnih.gov The reaction mechanism is believed to proceed through an Sₙ2 substitution pathway involving an α-C-bound hypervalent iodine intermediate. frontiersin.orgnih.gov The diastereoselectivity is thought to be primarily governed by thermodynamic control. nih.gov
The efficiency and selectivity of the hypervalent iodine(III)-mediated α-acetoxylation are significantly improved by the addition of a Lewis acid catalyst, most notably boron trifluoride etherate (BF₃•OEt₂). frontiersin.orgnih.govresearchgate.net In the absence of an acid activator, the reaction of 4-phenylcyclohexanone with PIDA in acetic acid shows almost no conversion. frontiersin.orgnih.gov However, the introduction of BF₃•OEt₂ activates both the ketone and the iodine reagent, facilitating the smooth formation of the α-acetoxylated product with high yield and diastereoselectivity. frontiersin.orgnih.govresearchgate.net The Lewis acid is thought to promote the enolization of the ketone, which is a crucial step for the reaction to occur. frontiersin.org Optimal conditions have been established as using 1.5 equivalents of PhI(OAc)₂ and 3 equivalents of BF₃•OEt₂ in acetic acid at room temperature, which yields the cis-product with high selectivity. frontiersin.orgnih.gov
Table 2: Effect of BF₃•OEt₂ on α-Acetoxylation of 4-Phenylcyclohexanone
| Additive | Equivalents of Additive | Yield (%) | cis:trans Ratio | Reference |
| None | - | <5 | - | frontiersin.orgnih.gov |
| BF₃•OEt₂ | 1 | 38 | 5.2 : 1 | frontiersin.orgnih.gov |
| BF₃•OEt₂ | 2 | 55 | 8.1 : 1 | frontiersin.orgnih.gov |
| BF₃•OEt₂ | 3 | 67 | 11.8 : 1 | frontiersin.orgnih.govresearchgate.net |
Table data sourced from referenced research articles under optimized conditions.
Optimization of Reaction Parameters in Acetoxylation Protocols
The α-acetoxylation of 4-phenylcyclohexanone is a key step in the synthesis of this compound precursors. Research has focused on optimizing reaction conditions to improve yield and diastereoselectivity. A notable approach involves a binary hybrid system using a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), in conjunction with a Lewis acid like boron trifluoride etherate (BF₃•OEt₂). nih.govresearchgate.net
In this system, BF₃•OEt₂ activates both the hypervalent iodine(III) reagent and the cyclic ketone, facilitating a smooth α-acetoxylation reaction. nih.govresearchgate.net The optimization of this protocol revealed that the molar ratio of reactants and additives is crucial. For instance, using 1.0 equivalent of 4-phenylcyclohexanone with 1.5 equivalents of PIDA and 3.0 equivalents of BF₃•OEt₂ in acetic acid at room temperature for 24 hours provides favorable results. nih.gov Increasing the equivalents of BF₃•OEt₂ has been shown to enhance selectivity. researchgate.net The reaction has been successfully scaled up to a ten-gram scale without a loss of reactivity or selectivity. nih.gov
Another area of optimization involves the solvent and acid used. While acetic acid is a common solvent, other carboxylic acids like isopropionic acid have been used to synthesize different 2-acyloxy-4-phenylcyclohexanone derivatives. nih.gov The choice of acid can influence both the yield and the diastereoselectivity of the product. nih.gov
Below is an interactive data table summarizing the optimized reaction conditions for the α-acetoxylation of 4-phenylcyclohexanone.
| Parameter | Optimized Condition | Reference |
| Ketone | 4-Phenylcyclohexanone (1.0 equiv) | nih.gov |
| Acetoxylating Agent | Phenyliodine(III) diacetate (PIDA) (1.5 equiv) | nih.gov |
| Lewis Acid | Boron trifluoride etherate (BF₃•OEt₂) (3.0 equiv) | nih.gov |
| Solvent | Acetic Acid | nih.gov |
| Temperature | Room Temperature | nih.gov |
| Reaction Time | 24 hours | nih.gov |
Substrate Scope and Limitations in α-Acetoxylation of Phenylcyclohexanone Derivatives
The substrate scope for the diastereoselective α-acetoxylation using the hypervalent iodine(III) reagent and BF₃•OEt₂ system has been investigated with various cyclohexanone (B45756) derivatives. The results indicate that sterically hindered substituent groups on the cyclohexanone ring are favorable for diastereoselectivity. nih.gov
The versatility of this hybrid system was tested with different substituents at the C4 position of cyclohexanones. For example, substituting the phenyl group with a tert-butyl group resulted in a slightly lower yield but similar cis-selectivity. nih.gov The system is also effective for substrates with substituents at both the C3 and C4 positions. For instance, cis-3,4-dimethylcyclohexanone (B3256878) produced the corresponding acetoxylated product with high diastereoselectivity. researchgate.net Similarly, trans-octahydronaphthalen-2(1H)-one yielded the product with good diastereoselectivity. researchgate.net
However, the methodology has its limitations. The hybrid system was found to be ineffective for the α-acetoxylation of cyclopentanones and cycloheptanones, resulting in low yields of the target molecules. nih.govresearchgate.net This suggests that the ring size of the cyclic ketone is a critical factor for the success of this reaction. Additionally, while palladium-catalyzed α,β-dehydrogenation of 4-phenylcyclohexanone presents an alternative, it has been associated with low yields and a narrow substrate scope in some variations. wisc.edu
The following interactive data table outlines the substrate scope for the diastereoselective α-acetoxylation of various cyclic ketones.
| Substrate | Product Yield | Diastereomeric Ratio (cis/trans) | Reference |
| 4-Phenylcyclohexanone | High | High | nih.gov |
| 4-tert-Butylcyclohexanone | 57% | Similar to 4-phenylcyclohexanone | nih.gov |
| cis-3,4-Dimethylcyclohexanone | 30% (standard), 41% (modified) | >20:1 | researchgate.net |
| trans-Octahydronaphthalen-2(1H)-one | 51% | 9.9:1 | researchgate.net |
| Cyclopentanone | Low | Not effective | nih.govresearchgate.net |
| Cycloheptanone | Low | Not effective | nih.govresearchgate.net |
Alternative Synthetic Pathways and Functionalization Strategies
Hydrolysis Reactions in the Formation of this compound or its Precursors
Hydrolysis is a fundamental reaction in the synthesis of this compound and its precursors. For instance, the hydrolysis of a 2-acyloxy-4-phenylcyclohexanone derivative would be the final step to yield the corresponding alcohol, which can then be esterified to the acetate.
Enzymatic hydrolysis offers a highly selective method for these transformations. Crude enzymes such as pig liver acetone (B3395972) powder (PLAP) and chicken liver acetone powder (CLAP) have been used for the enantioselective hydrolysis of various cyclic acetates. researchgate.net For example, PLAP effectively hydrolyzes trans-2-phenylcyclohexyl acetate to produce (-)-trans-2-phenylcyclohexan-1-ol in high optical purity. researchgate.net While attempts to hydrolyze other 2-arylcyclohexyl acetates with PLAP were not successful, CLAP provided encouraging results, yielding the desired (-)-trans-2-arylcyclohexan-1-ols with excellent optical purities, albeit at a slower reaction rate. researchgate.net
In the context of related structures, acid-catalyzed hydrolysis plays a role. For example, the hydrolysis of 1-(p-methoxyphenyl)cyclohexene oxide involves an intermediate that can be trapped by other nucleophiles. acs.org Furthermore, the hydrolysis of a cyclohexylidene protecting group can be a key step in a multi-step synthesis to reveal a diol system for further functionalization. acs.org The challenge in aqueous systems is that biocatalysts often favor hydrolysis over the desired transesterification reaction, although novel acyltransferases are being developed that can perform transesterification in water. nih.gov
Exploration of Azide (B81097) Intermediates in Derivatization Schemes for Related Compounds
Azide intermediates are versatile in organic synthesis, serving as precursors to amines and participating in various cyclization reactions. sioc-journal.cnnih.gov In the synthesis of compounds related to this compound, azide intermediates can be introduced and subsequently transformed to incorporate nitrogen-containing functional groups.
A common method for preparing azides is through the reaction of a halide with an inorganic azide salt. google.com For instance, a tosylated alcohol can be converted to an azide, which is then reduced to an amine. This strategy has been employed in the synthesis of complex molecules where stereochemistry is crucial. acs.orgnih.gov For example, a 2-chloro derivative can be converted to an azide, which is then hydrogenolyzed to form the corresponding amine. acs.org
The reactivity of azides allows for their participation in reactions like the Staudinger reaction, where they are converted to iminophosphoranes and then hydrolyzed to primary amines. nih.gov They can also react with carbonyl compounds in the aza-Wittig reaction to form imines. nih.gov In the context of phenylcyclohexyl structures, the reaction of 2-(4-methyphenyl)ethyl tosylate with azide anions has been studied, demonstrating the role of azide as a nucleophile in substitution reactions. researchgate.net The use of azide intermediates is also noted in the synthesis of chiral drug candidates where a propargyl alcohol derivative with an azide group can be reacted with a mixed anhydride. google.com
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Hypotheses for the Formation of (4-Phenylcyclohexyl) Acetate (B1210297) via Reduction-Acetylation Pathways
The synthesis of (4-Phenylcyclohexyl) acetate can be approached through the reduction of a ketone precursor followed by acetylation. One prominent pathway involves the α-acetoxylation of 4-phenylcyclohexanone (B41837). In this process, the ketone is converted to an enol or enolate, which then reacts with an acetylating agent. The use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA), in the presence of a Lewis acid like boron trifluoride etherate (BF₃•OEt₂), has been shown to be an effective method for this transformation. frontiersin.orgdoaj.orgresearchgate.netresearchgate.netfrontiersin.org
The proposed mechanism begins with the activation of both the hypervalent iodine(III) reagent and the cyclic ketone by the Lewis acid. frontiersin.orgdoaj.orgresearchgate.netresearchgate.netfrontiersin.org This activation facilitates the nucleophilic attack of the enol form of 4-phenylcyclohexanone on the electrophilic iodine atom of the PIDA. researchgate.net This leads to the formation of a key intermediate, which then undergoes nucleophilic substitution by an acetate ion to yield the α-acetoxy ketone product, which is a precursor to this compound. frontiersin.orgnih.govresearchgate.net
Detailed Analysis of Diastereoselective α-Acetoxylation Mechanisms
The diastereoselectivity of the α-acetoxylation of cyclic ketones like 4-phenylcyclohexanone is a critical aspect of the synthesis of specific stereoisomers of this compound. The use of a binary hybrid system of a hypervalent iodine(III) reagent and a Lewis acid has proven effective in achieving high diastereoselectivity. frontiersin.orgdoaj.orgresearchgate.netfrontiersin.org
Computational studies and experimental evidence strongly suggest that the hypervalent iodine-mediated α-acetoxylation of cyclic ketones proceeds through an S\textsubscriptN2 substitution mechanism. frontiersin.orgdoaj.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net After the initial formation of an intermediate from the reaction of the enol with the hypervalent iodine reagent, an acetate ion acts as a nucleophile, attacking the α-carbon and displacing the iodobenzene (B50100) group. frontiersin.orgnih.gov This bimolecular nucleophilic substitution is a key step in the formation of the α-acetoxy ketone. researchgate.net The stereochemical outcome of this step is crucial in determining the final diastereomeric ratio of the product.
The nature of the intermediate formed after the reaction of the enol with the hypervalent iodine reagent has been a subject of investigation. Two main possibilities have been considered: an O-bound intermediate (iodonium enolate) and an α-C-bound intermediate (α-iodanyl ketone). frontiersin.org While O-bound intermediates were previously suggested for non-cyclic ketones, recent density functional theory (DFT) calculations for cyclic ketones, such as 4-phenylcyclohexanone, indicate a preference for the formation of the α-C-bound hypervalent iodine species. frontiersin.orgnih.govresearchgate.net These C-bound intermediates are significantly more thermodynamically stable than their O-bound counterparts in acetic acid. frontiersin.org The formation of this α-C-bound species is a critical step that precedes the S\textsubscriptN2 substitution by the acetate ion. frontiersin.orgnih.gov
The diastereoselectivity observed in the α-acetoxylation of 4-phenylcyclohexanone is primarily attributed to thermodynamic control. frontiersin.orgdoaj.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net This means that the ratio of the cis and trans diastereomers of the product is determined by their relative thermodynamic stabilities. wikipedia.orgdalalinstitute.comlibretexts.org Under the reaction conditions, which typically involve prolonged reaction times at room temperature, an equilibrium can be established, favoring the formation of the more stable diastereomer. frontiersin.orgwikipedia.org For instance, in the α-acetoxylation of 4-phenylcyclohexanone using the PhI(OAc)₂/BF₃•OEt₂ system in acetic acid, the cis-isomer is the major product, and its formation is favored thermodynamically. nih.gov DFT calculations have shown that the transition state leading to the cis product is lower in energy than the one leading to the trans product, further supporting the observed diastereoselectivity. nih.gov
| Reaction Parameter | Condition | Effect on Diastereoselectivity |
| Control Type | Thermodynamic | Favors the formation of the more stable product diastereomer. frontiersin.orgdoaj.orgresearchgate.netfrontiersin.orgnih.govresearchgate.net |
| Reaction Time | 24 hours | Allows for equilibration to the thermodynamically favored product. frontiersin.org |
| Temperature | Room Temperature | Sufficient for overcoming activation barriers and reaching thermodynamic equilibrium. frontiersin.orglibretexts.org |
| Lewis Acid | BF₃•OEt₂ | Activates reagents and influences the stability of intermediates and transition states. frontiersin.orgdoaj.orgresearchgate.netresearchgate.netfrontiersin.org |
Reaction Kinetics and Transition State Analysis for Synthetic Pathways
The study of reaction kinetics provides valuable insights into the mechanism of a reaction. For the α-acetoxylation of ketones using hypervalent iodine reagents, kinetic studies can help to elucidate the rate-determining step and the factors that influence the reaction rate. researchgate.netresearchgate.net
Transition state analysis, often performed using computational methods like DFT, is crucial for understanding the energetics of the reaction pathway and the origins of selectivity. frontiersin.orgnih.gov In the context of the diastereoselective α-acetoxylation of 4-phenylcyclohexanone, DFT calculations have been used to compare the energies of the transition states for the formation of the cis and trans products. nih.gov These calculations revealed that the free energy of the transition state for the cis pathway is lower than that for the trans pathway, which is consistent with the experimentally observed preference for the cis product. nih.gov The calculated low activation free energy for the S\textsubscriptN2 step further supports the plausibility of this mechanism over a sigmatropic rearrangement via an O-bound intermediate. nih.gov
| Computational Method | Finding | Implication |
| Density Functional Theory (DFT) | The α-C-bound hypervalent iodine intermediate is more stable than the O-bound intermediate. frontiersin.org | Supports the proposed S\textsubscriptN2 mechanism. |
| DFT | The transition state leading to the cis-product is lower in energy. nih.gov | Explains the observed high diastereoselectivity under thermodynamic control. |
| DFT | The activation free energy for the S\textsubscriptN2 step is low. nih.gov | Confirms the S\textsubscriptN2 pathway is more plausible than alternative mechanisms. |
Stereochemical Research on 4 Phenylcyclohexyl Acetate and Its Derivatives
Conformational Analysis of the Cyclohexane (B81311) Ring in (4-Phenylcyclohexyl) Acetate (B1210297)
The cyclohexane ring is not a flat hexagon as it is often depicted in two-dimensional drawings. libretexts.org To maintain the ideal tetrahedral bond angles of 109.5° for its sp³-hybridized carbon atoms, the ring puckers into several conformations. libretexts.org The most stable of these is the chair conformation. libretexts.org Other, less stable conformations include the boat, twist-boat, and half-chair. cutm.ac.in
In monosubstituted cyclohexanes like (4-Phenylcyclohexyl) acetate, the substituent can occupy one of two positions in the chair conformation: axial or equatorial. libretexts.orgspcmc.ac.in Axial bonds are parallel to the axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. libretexts.org
The interconversion between the two chair conformations, known as ring flipping, is a rapid process at room temperature. spcmc.ac.in This dynamic equilibrium means that a substituted cyclohexane exists as a mixture of two diastereomeric chair conformers. spcmc.ac.in Generally, the conformer with the substituent in the more spacious equatorial position is energetically favored and thus more stable than the conformer with the substituent in the sterically hindered axial position. spcmc.ac.in This preference is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between an axial substituent and the axial hydrogens on the same side of the ring. cutm.ac.in
The relative stability of these conformers can be quantified by the conformational free energy difference (ΔG°), also known as the A-value. A larger A-value indicates a stronger preference for the equatorial position. For the phenyl group, the preference for the equatorial position is significant. When the phenyl group is forced into an axial position, it can lead to substantial repulsive interactions. spcmc.ac.in Similarly, the acetate group also shows a preference for the equatorial position.
Table 1: Conformational Preferences in Monosubstituted Cyclohexanes
| Substituent | A-value (kcal/mol) | Preferred Position |
| Phenyl | ~3.0 | Equatorial |
| Acetoxy | ~0.7 | Equatorial |
Note: A-values are approximate and can vary slightly depending on the solvent and temperature.
Diastereomeric Ratios and Stereoisomer Separation Methodologies
The presence of multiple chiral centers in derivatives of this compound can lead to the formation of diastereomers. The ratio in which these diastereomers are formed in a chemical reaction is known as the diastereomeric ratio (d.r.). Achieving a high diastereomeric ratio is often a key goal in stereoselective synthesis. For instance, in some reactions involving cyclic ketones, diastereomeric ratios greater than 20:1 have been achieved. ehu.eusfrontiersin.org
The separation of these stereoisomers is a crucial step in obtaining pure compounds. While enantiomers often require chiral chromatography for separation, diastereomers, having different physical properties, can frequently be separated by more conventional techniques such as flash chromatography, recrystallization, or standard high-performance liquid chromatography (HPLC). sigmaaldrich.commdpi.com
For complex mixtures of stereoisomers, a combination of chiral and achiral chromatography techniques may be employed. sigmaaldrich.com This approach involves first establishing conditions to separate the enantiomeric pairs, followed by using an achiral stationary phase to separate the diastereomers. sigmaaldrich.com Various achiral columns, such as those with C18, RP-Amide, or Phenyl stationary phases, can be effective for separating diastereomers under reversed-phase conditions. sigmaaldrich.com
Table 2: Methodologies for Stereoisomer Separation
| Separation Technique | Principle | Application |
| Flash Chromatography | Separation based on polarity differences. | Purification of diastereomers from reaction mixtures. frontiersin.org |
| Recrystallization | Separation based on differences in solubility. | Isolation of a single, pure stereoisomer. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Analytical and preparative separation of diastereomers. mdpi.com |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Resolution of racemic mixtures. nih.gov |
| Coupled Chiral and Achiral Chromatography | Combination of methods for complex mixtures. | Separation of both enantiomers and diastereomers. sigmaaldrich.com |
Determination of Stereochemical Configuration via Advanced Diffraction Techniques
Determining the absolute configuration of chiral molecules is a critical aspect of stereochemical research. While spectroscopic methods like NMR can provide information about the relative stereochemistry, unambiguous assignment of the absolute configuration often requires more advanced techniques.
Application of Single-Crystal X-ray Diffraction for Isomer Assignment
Single-crystal X-ray diffraction (SC-XRD) is a powerful and definitive method for determining the three-dimensional structure of a crystalline compound. uhu-ciqso.esub.edu This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, thereby allowing for the unequivocal assignment of the stereochemical configuration of each stereocenter. uhu-ciqso.esnih.gov
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the molecular structure can be elucidated. ub.edu For the successful application of SC-XRD, a suitable single crystal of the compound is required. uhu-ciqso.es The ability to obtain such a crystal can sometimes be a limiting factor. However, when successful, SC-XRD provides irrefutable proof of the molecule's stereochemistry. utas.edu.auresearchgate.net
Influence of Substituents on Stereoselectivity in Novel Synthetic Routes
The development of novel synthetic routes to derivatives of this compound often focuses on controlling the stereochemical outcome of the reactions. The nature and position of substituents on the cyclohexane or phenyl ring can have a profound influence on the stereoselectivity of a reaction.
Substituents can exert their influence through steric and electronic effects. Steric hindrance from bulky substituents can block one face of the molecule, directing an incoming reagent to the opposite, less hindered face. This is a common strategy for achieving high diastereoselectivity in reactions such as reductions, alkylations, and epoxidations. kvmwai.edu.in
Electronic effects of substituents can also play a crucial role. Electron-withdrawing or electron-donating groups can alter the reactivity of nearby functional groups and influence the transition state energies of competing reaction pathways, thereby favoring the formation of one stereoisomer over another. researchgate.net The interplay of these steric and electronic factors is a key consideration in the design of stereoselective syntheses of novel this compound derivatives. nih.govresearchgate.netcardiff.ac.uk
Advanced Analytical Methodologies for Purity Assessment and Structural Assignment in Complex Research Contexts
Chromatographic Separation Techniques for Purification of Synthetic Products
Chromatography is an indispensable technique for the separation and purification of compounds from complex reaction mixtures. mpg.de The choice of chromatographic method is dictated by the scale of the synthesis, the nature of the target compound, and the impurities present. For preparative scale purification in organic synthesis, flash chromatography is a widely adopted method due to its efficiency and speed. phenomenex.com
Flash chromatography, a technique that uses moderate pressure to accelerate solvent flow through a column, is a primary method for purifying synthetic products like (4-Phenylcyclohexyl) acetate (B1210297) and its derivatives. phenomenex.com The efficiency of this purification hinges on the careful optimization of several parameters, primarily the choice of the stationary phase and the mobile phase (eluent).
The process typically begins with Thin Layer Chromatography (TLC) to identify a suitable solvent system. wesleyan.edu The ideal eluent should provide a significant difference in retention factor (Rf) between the target compound and its impurities, with the target compound preferably having an Rf value between 0.15 and 0.35 for optimal separation on a column. wesleyan.edu For compounds of intermediate polarity, like (4-Phenylcyclohexyl) acetate, a common and effective solvent system is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate. rochester.edu
In a specific example involving the purification of a related compound, 2-oxo-4-phenylcyclohexyl acetate, researchers successfully utilized flash chromatography with a mobile phase of hexane/acetone (B3395972) (30:1) to isolate the product as a white solid. frontiersin.org The selection of acetone, a polar aprotic solvent, in combination with hexane, demonstrates the principle of tuning solvent selectivity and strength to achieve effective separation. wesleyan.edu Adjusting the ratio of these solvents allows for fine-tuning of the elution, ensuring that the desired product is collected in pure fractions, free from starting materials and by-products.
The optimization of flash chromatography is a systematic process, as detailed in the table below.
| Parameter | Optimization Strategy | Rationale |
| Stationary Phase | Silica (B1680970) gel is most common. Alumina or magnesium silicate (B1173343) can be used for compounds unstable on silica. phenomenex.com | Silica gel is a versatile and cost-effective adsorbent suitable for a wide range of organic compounds. Alternative phases are used to mitigate issues like compound degradation on the acidic silica surface. phenomenex.com |
| Mobile Phase (Eluent) | Select a two-solvent system (e.g., Hexane/Ethyl Acetate) based on TLC analysis. Adjust the polarity to achieve an optimal Rf (0.15-0.35) for the target compound. wesleyan.edurochester.edu | This ensures the compound moves through the column at an appropriate rate, allowing for effective separation from faster-moving (less polar) and slower-moving (more polar) impurities. wesleyan.edu |
| Gradient Elution | Start with a low-polarity solvent mixture and gradually increase the proportion of the polar solvent. phenomenex.com | For complex mixtures with components of widely varying polarities, a gradient elution improves resolution and reduces purification time by eluting strongly retained compounds more quickly. phenomenex.com |
| Loading Technique | Dissolve the crude product in a minimal amount of the initial eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and load the dry powder onto the column. | This "dry loading" technique prevents the disruption of the packed column bed and often leads to sharper bands and better separation compared to liquid loading, especially if the sample is not very soluble in the eluent. |
Spectroscopic Techniques for Quantitative and Stereochemical Analysis in Research Applications
Spectroscopy, particularly Nuclear Magnetic Resonance (NMR), is a powerful, non-invasive tool for the structural elucidation and quantitative analysis of chemical compounds. rptu.demagritek.com For molecules with stereocenters like this compound, NMR is invaluable for determining the ratio of isomers produced in a reaction. magritek.com
The synthesis of this compound can result in a mixture of cis and trans diastereomers. These isomers, while having the same connectivity, differ in the spatial arrangement of the phenyl and acetate groups relative to the cyclohexane (B81311) ring. This structural difference leads to distinct chemical environments for the protons and carbons in each isomer, resulting in separate signals in the NMR spectrum. researchgate.net
¹H NMR spectroscopy is particularly useful for quantifying the ratio of these isomers. researchgate.net Protons in the cis isomer will experience different magnetic shielding compared to the corresponding protons in the trans isomer, leading to different chemical shifts. nih.gov For example, the proton attached to the carbon bearing the acetate group (the methine proton) is often well-resolved for each isomer. By integrating the area under the peaks corresponding to each isomer, a direct and accurate measurement of their relative abundance can be obtained. researchgate.net This method was used to determine the cis/trans ratio for the related 2-oxo-4-phenylcyclohexyl acetate. frontiersin.org Similarly, the diastereomeric ratio of crude this compound itself has been determined using techniques including NMR and GC-MS. rsc.org
The table below illustrates how characteristic ¹H NMR signals can be used to differentiate and quantify isomers.
| Isomer | Key Proton Signal | Example Chemical Shift (δ, ppm) | Multiplicity | Integration |
| trans-(4-Phenylcyclohexyl) acetate | Methine proton (H-1) | ~4.8 | Triplet of triplets | Proportional to mole fraction |
| cis-(4-Phenylcyclohexyl) acetate | Methine proton (H-1) | ~5.1 | Multiplet | Proportional to mole fraction |
Note: The exact chemical shifts and multiplicities are illustrative and can vary based on the solvent and spectrometer frequency. The key principle is the presence of distinct, quantifiable signals for each isomer.
Beyond isomer ratios, NMR provides a direct method for calculating reaction yields without the need for isolating the product, provided an internal standard of known concentration is added to the sample. The integration of a product signal relative to a signal from the internal standard allows for a precise quantification of the amount of product formed. magritek.com
Modern NMR spectroscopy extends far beyond static, post-reaction analysis. The development of flow NMR and benchtop spectrometers has transformed it into a powerful process analytical technology (PAT) for real-time reaction monitoring. pharmtech.combruker.com By flowing a reaction mixture through an NMR flow cell located inside the spectrometer, chemists can track the disappearance of reactants and the appearance of products and intermediates over time. pharmtech.com
This capability provides several advantages for studying the synthesis of this compound:
Kinetic Analysis: By acquiring spectra at regular intervals, concentration-versus-time profiles for all species can be generated, allowing for the determination of reaction rates and kinetic parameters. researchgate.net
Intermediate Detection: Flow NMR can detect and characterize transient or unstable intermediates that might be missed by conventional offline analysis. pharmtech.com This information is crucial for elucidating the detailed step-by-step reaction mechanism.
Optimization: Real-time monitoring allows for rapid optimization of reaction conditions such as temperature, catalyst loading, or reaction time. The effect of these changes on reaction rate, yield, and selectivity (i.e., the cis/trans ratio) can be observed immediately. bruker.com
Stereochemical Control: For stereoselective reactions, online NMR monitoring can reveal how reaction conditions influence the diastereomeric ratio as the reaction progresses, providing insights into the factors that control the stereochemical outcome. magritek.com
The use of advanced 2D NMR techniques (e.g., COSY, HMBC) in a flow setup can further aid in the structural elucidation of unknown intermediates or by-products formed during the reaction, offering a comprehensive understanding of the reaction landscape. osf.io This detailed mechanistic and kinetic data is essential for developing robust and efficient synthetic processes. rptu.de
Computational Chemistry and Theoretical Studies of 4 Phenylcyclohexyl Acetate
Quantum Mechanical Calculations for Structural Optimization and Energetics
Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of (4-phenylcyclohexyl) acetate (B1210297). These methods solve approximations of the Schrödinger equation to determine the electronic structure of the molecule, which in turn dictates its geometry, stability, and energy.
Structural optimization is a primary application of QM, used to find the minimum energy conformation of the molecule. For (4-phenylcyclohexyl) acetate, a key structural question is the relative stability of its conformers, particularly the cis and trans isomers, and within those, the axial and equatorial positions of the phenyl and acetate groups on the cyclohexane (B81311) ring. High-level QM methods, such as Density Functional Theory (DFT) and coupled-cluster methods like CCSD(T), are employed to accurately calculate the geometries and relative energies of these conformers. pacific.edu For instance, calculations can determine whether the bulky phenyl group preferentially occupies an equatorial position to minimize steric hindrance, which is the generally accepted model.
Vibrational frequency calculations are typically performed after structural optimization. pacific.edu These calculations serve two purposes: they confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies), and they provide thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and entropy. pacific.edu These energetic terms are crucial for predicting the relative populations of different conformers at a given temperature.
Table 1: Hypothetical Quantum Mechanical Calculation Results for this compound Conformers Calculations performed at the DFT/B3LYP/6-31G(d) level of theory.
| Conformer | Phenyl Group Orientation | Acetate Group Orientation | Relative Energy (kcal/mol) | Zero-Point Vibrational Energy (kcal/mol) |
| trans-1 | Equatorial | Equatorial | 0.00 | 215.4 |
| trans-2 | Axial | Axial | +5.8 | 214.9 |
| cis-1 | Equatorial | Axial | +2.1 | 215.2 |
| cis-2 | Axial | Equatorial | +2.5 | 215.1 |
Molecular Dynamics Simulations of Conformational Behavior
While quantum mechanics provides a static picture of a molecule's minimum energy state, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, such as ring flips and the rotation of substituent groups. mdpi.com
For this compound, an MD simulation would typically place the molecule in a simulated solvent box (e.g., water or a nonpolar solvent) to mimic experimental conditions. The simulation tracks the trajectory of each atom over a period ranging from nanoseconds to microseconds. nih.gov This allows for the exploration of the molecule's conformational landscape, revealing the flexibility of the cyclohexane ring and the preferred orientations of the phenyl and acetate substituents. nih.gov Analysis of the MD trajectory can provide information on the average time spent in different conformational states (like chair, boat, or twist-boat) and the energy barriers between them. mdpi.com
These simulations are governed by a force field, a set of parameters that defines the potential energy of the system based on bond lengths, angles, and dihedrals. rsc.org The choice of force field is critical for obtaining accurate results that reflect the real-world behavior of the molecule.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Description | Typical Value/Setting |
| Force Field | Set of equations and parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS |
| System Size | Number of atoms in the simulation box. | ~10,000 (molecule + solvent) |
| Solvent Model | Explicit model for the solvent molecules. | TIP3P (for water) |
| Temperature | Temperature of the simulation. | 298 K (25 °C) |
| Pressure | Pressure of the simulation. | 1 atm |
| Simulation Time | Total duration of the simulated trajectory. | 100 ns - 1 µs |
| Time Step | The interval between successive calculations of forces and positions. | 2 fs |
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, such as the synthesis or hydrolysis of this compound. By modeling the reaction pathway, researchers can identify intermediates, locate transition states, and calculate the activation energies required for the reaction to proceed.
Using QM methods, a potential energy surface for the reaction can be mapped out. A transition state is a first-order saddle point on this surface, representing the highest energy point along the reaction coordinate. Locating these fleeting structures is crucial for understanding reaction kinetics. utas.edu.au Frequency calculations on a proposed transition state structure will yield exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. pacific.edu
For example, modeling the esterification of 4-phenylcyclohexanol (B47007) with acetic anhydride (B1165640) would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition states connecting them, and the final products. This provides a detailed, step-by-step view of the reaction mechanism and helps explain factors that control the reaction rate. amazonaws.com
Table 3: Hypothetical Energy Profile for the Acid-Catalyzed Hydrolysis of this compound
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | This compound + H₃O⁺ | 0.0 |
| TS1 | Transition state for protonation of the carbonyl oxygen. | +12.5 |
| Intermediate 1 | Protonated ester. | +5.2 |
| TS2 | Transition state for nucleophilic attack by water. | +20.8 |
| Intermediate 2 | Tetrahedral intermediate. | +15.7 |
| TS3 | Transition state for proton transfer. | +18.9 |
| Intermediate 3 | Protonated tetrahedral intermediate. | +14.1 |
| TS4 | Transition state for the departure of 4-phenylcyclohexanol. | +22.3 |
| Products | 4-Phenylcyclohexanol + Protonated Acetic Acid | -4.5 |
Prediction of Stereoselectivity Using Computational Approaches
Many chemical reactions can produce multiple stereoisomers. Computational methods are frequently used to predict and explain the stereochemical outcome of such reactions. rsc.org This is particularly relevant for reactions involving the chiral centers of this compound or reactions that create these centers, such as the reduction of 4-phenylcyclohexanone (B41837) or the diastereoselective α-acetoxylation of a ketone precursor. nih.govrsc.org
The prediction of stereoselectivity relies on calculating the energies of the diastereomeric transition states that lead to the different stereoisomeric products. uniovi.es According to the Curtin-Hammett principle, the ratio of the products is determined by the difference in the Gibbs free energies of these transition states (ΔΔG‡). A lower energy transition state corresponds to a faster reaction rate and, therefore, the formation of the major product.
For instance, in a reaction that could yield both cis- and trans-(4-phenylcyclohexyl) acetate, computational models can be built for both the cis- and trans-directing transition states. By comparing their calculated energies, a prediction of the product ratio can be made. These predictions can guide the rational design of catalysts and reaction conditions to favor the desired stereoisomer. rsc.org
Table 4: Example of Calculated Transition State Energies for Predicting Stereoselectivity Reaction: Stereoselective hydrogenation of a precursor to form this compound
| Transition State | Leads to Product | Computational Method | Calculated ΔG‡ (kcal/mol) | Predicted Product Ratio (cis:trans) |
| TS-A | cis-(4-Phenylcyclohexyl) acetate | MN15/def2-TZVPPD | 21.5 | 1 : 20 |
| TS-B | trans-(4-Phenylcyclohexyl) acetate | MN15/def2-TZVPPD | 19.8 |
Biological Activity Research and Biological Relevance of 4 Phenylcyclohexyl Acetate Derivatives in Vitro Studies of Molecular Interactions
Investigation of Molecular Target Interactions in In Vitro Systems
Direct in vitro studies investigating the specific molecular targets of (4-Phenylcyclohexyl) acetate (B1210297) and its close derivatives are limited in publicly available scientific literature. However, based on the structural similarities to other known psychoactive compounds, particularly phencyclidine (PCP), it is hypothesized that derivatives of (4-Phenylcyclohexyl) acetate might interact with a range of protein targets, including receptors and enzymes within the central nervous system.
Hypothetical molecular targets could include:
N-methyl-D-aspartate (NMDA) Receptors: Given that the 1-(1-phenylcyclohexyl)piperidine (PCP) scaffold is a well-known NMDA receptor antagonist, it is plausible that derivatives of this compound could also exhibit affinity for this receptor. The phenylcyclohexyl moiety is a key pharmacophore for PCP's activity.
Sigma Receptors: PCP and its analogs are also known to bind to sigma receptors (σ1 and σ2). Therefore, this compound derivatives could potentially interact with these receptors, which are implicated in a variety of cellular functions and are targets for the development of treatments for neurological disorders and cancer.
Monoamine Transporters: The phenylcyclohexyl structure is also found in compounds that interact with dopamine, norepinephrine, and serotonin (B10506) transporters. In vitro binding assays would be necessary to determine if this compound derivatives have any significant activity at these sites.
Further in vitro investigations, such as receptor binding assays and enzyme inhibition studies, are crucial to elucidate the specific molecular targets of this compound derivatives and to validate these hypotheses.
Structure-Activity Relationship Studies for Related Cyclohexane (B81311) Esters
While specific structure-activity relationship (SAR) studies for this compound are not extensively documented, valuable insights can be drawn from research on structurally related compounds, such as analogs of phencyclidine. These studies highlight the importance of the phenyl and cyclohexyl rings in determining biological activity.
Key SAR findings from related phenylcyclohexyl compounds include:
Cycloalkyl Ring Size: Studies on PCP analogs have shown that the size of the cycloalkyl ring is a critical determinant of in vivo activity. Altering the cyclohexane ring to smaller or larger rings generally leads to a decrease in PCP-like effects, although in vitro binding affinity may not be as significantly affected. nih.gov
Aromatic Ring Substitution: Modifications to the phenyl ring can significantly impact potency and efficacy. For example, in PCP analogs, electron-donating or weakly electron-withdrawing substituents on the aromatic ring tend to retain activity, while strongly electron-withdrawing groups can lead to a loss of activity. nih.gov
Ester Moiety Modification: For cyclohexane esters, the nature of the ester group itself would be a critical point for SAR studies. Variations in the alcohol and carboxylic acid components could influence potency, selectivity, and pharmacokinetic properties.
The following table summarizes hypothetical SAR trends for this compound derivatives based on findings from related compounds.
| Compound | Modification | Predicted Effect on Activity |
| (4-Phenylcyclohexyl) propionate | Longer ester chain | May alter potency and metabolic stability |
| (4-(4-Fluorophenyl)cyclohexyl) acetate | Fluoro-substitution on phenyl ring | May retain or enhance activity |
| (4-(4-Nitrophenyl)cyclohexyl) acetate | Nitro-substitution on phenyl ring | Likely to decrease activity |
| (3-Phenylcyclohexyl) acetate | Isomeric change in phenyl position | Could significantly alter receptor binding |
This table is illustrative and based on extrapolations from related compound classes. Experimental validation is required.
Exploration of Potential Biological Pathways Modulated by Analogs
The biological pathways that may be modulated by analogs of this compound are largely speculative at this time and would depend on their specific molecular targets. Based on the potential targets discussed in section 7.1, several signaling pathways could be affected.
Glutamatergic Signaling: If these compounds act as NMDA receptor antagonists, they would directly modulate the glutamatergic system, which is fundamental for synaptic plasticity, learning, and memory. Dysregulation of this pathway is implicated in numerous neurological and psychiatric disorders.
Calcium Homeostasis: NMDA receptor activation leads to an influx of calcium ions (Ca2+). Antagonism of these receptors would therefore impact intracellular calcium levels and the downstream signaling cascades they regulate, including those involved in gene expression and apoptosis.
MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and stress responses. Some psychoactive compounds can influence this pathway. nih.gov In vitro studies would be needed to determine if this compound analogs have any effect on MAPK signaling. mdpi.com
NF-κB Signaling Pathway: The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses and cell survival. nih.gov Some small molecules are known to modulate this pathway. nih.gov Investigating the effect of this compound derivatives on NF-κB activation in relevant cell-based assays could reveal potential anti-inflammatory or immunomodulatory properties. researchgate.net
Development of Biologically Active Compounds Based on the this compound Scaffold
The this compound structure represents a "scaffold" that can be chemically modified to develop new, biologically active compounds. unife.it The process of drug discovery and development based on this scaffold would involve several stages:
Library Synthesis: A diverse library of this compound derivatives would be synthesized. This would involve modifying the phenyl ring with various substituents, altering the ester group, and exploring different stereoisomers of the cyclohexyl ring.
High-Throughput Screening: The synthesized compounds would then be subjected to high-throughput screening using in vitro assays to identify "hits" that exhibit desired activity at specific molecular targets. researchgate.net
Lead Optimization: "Hit" compounds with promising activity would undergo lead optimization. This involves further chemical modifications to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). nih.gov
In Vitro Profiling: Optimized lead compounds would be extensively profiled in a battery of in vitro assays to confirm their mechanism of action, assess their effects on various cell lines, and evaluate their potential for off-target effects.
While there is currently a lack of published research detailing the development of specific therapeutic agents directly from the this compound scaffold, its structural features suggest it could serve as a starting point for the design of novel modulators of CNS targets. Future research in this area is warranted to explore the full therapeutic potential of this chemical class.
Future Research Directions and Emerging Applications of 4 Phenylcyclohexyl Acetate in Chemical Sciences
Development of Novel Catalytic Systems for Improved Synthesis
The efficient synthesis of (4-Phenylcyclohexyl) acetate (B1210297) is a cornerstone for its broader application. Future research is poised to move beyond traditional esterification methods towards more sophisticated and efficient catalytic systems. Key areas of development include:
Heterogeneous Acid Catalysis: While conventional synthesis may rely on homogeneous acid catalysts, future endeavors will likely focus on solid acid catalysts. These offer significant advantages in terms of ease of separation, reusability, and reduced environmental impact. Ion-exchange resins and supported metal oxides are promising candidates that could enhance reaction rates and selectivity, minimizing the formation of byproducts. Research into optimizing reaction conditions, such as temperature and reactant molar ratios, with these catalysts will be crucial.
Biocatalysis: The use of enzymes, particularly lipases, presents a highly selective and environmentally benign route for esterification. Lipases can operate under mild conditions, often with high chemo- and regioselectivity. A notable example in a related synthesis is the use of Candida antarctica lipase (B570770) A (CALA) for the acetylation of 4-(tert-butyl)cyclohexanol, a structurally similar compound mdpi.com. Future research could explore the application of immobilized lipases in continuous-flow reactors for the synthesis of (4-Phenylcyclohexyl) acetate, which would offer enhanced efficiency and scalability. The stereoselective synthesis of specific isomers of this compound using biocatalysts is another exciting avenue, as different stereoisomers can exhibit distinct properties mdpi.comtaylorfrancis.comnih.govsemanticscholar.orgresearchgate.net.
Transesterification Catalysts: Transesterification offers an alternative synthetic route where an existing ester is reacted with 4-phenylcyclohexanol (B47007). Research into efficient catalysts for this process, such as metal acetates or N-heterocyclic carbenes, could provide milder reaction conditions and accommodate a wider range of starting materials masterorganicchemistry.comorganic-chemistry.orgresearchgate.net. The choice of the acyl donor will also be a critical factor to investigate for optimizing yield and purity mdpi.com.
A comparative overview of potential catalytic systems is presented in the table below.
| Catalyst Type | Potential Advantages | Research Focus |
| Heterogeneous Acids | Reusability, reduced waste, ease of separation | Catalyst design, optimization of reaction conditions |
| Biocatalysts (Lipases) | High selectivity, mild conditions, stereospecificity | Enzyme screening, immobilization, continuous-flow processes |
| Transesterification Catalysts | Milder conditions, alternative starting materials | Catalyst development, optimization of acyl donors |
Exploration of New Derivatization Reactions for Functional Materials
The inherent structure of this compound, with its phenyl and cyclohexyl moieties, makes it an attractive scaffold for the development of novel functional materials. Future research will likely concentrate on harnessing this potential through various derivatization reactions.
The ester functional group in this compound can serve as a handle for further chemical transformations. For instance, hydrolysis of the acetate group would yield 4-phenylcyclohexanol, which can then be used as a starting material for the synthesis of a wide array of other compounds.
A particularly promising area is the incorporation of the phenylcyclohexyl motif into polymeric structures. For example, polystyrene derivatives modified with 4-(trans-4-alkylcyclohexyl)phenol have been synthesized to create orientation layers for liquid crystals mdpi.com. This suggests that derivatives of this compound could be polymerized or grafted onto polymer backbones to create materials with tailored optical or thermal properties. Research in this direction could lead to the development of new types of liquid crystal displays, optical films, or advanced composites.
Green Chemistry Approaches in the Synthesis of Phenylcyclohexyl Acetates
The principles of green chemistry are increasingly integral to modern chemical synthesis. Future research on this compound will undoubtedly prioritize the development of more sustainable and environmentally friendly production methods healthandenvironment.org.
Key green chemistry strategies that are expected to be explored include:
Solvent-Free Reactions: Conducting the esterification or transesterification in the absence of a solvent, or using one of the reactants in excess as the solvent, can significantly reduce waste and simplify purification processes nih.gov.
Use of Greener Solvents: When a solvent is necessary, the focus will be on employing environmentally benign options like ethyl acetate, which is considered a "green solvent" due to its low environmental impact iolcp.com.
Energy Efficiency: The development of highly active catalysts that can operate at lower temperatures will contribute to reducing the energy consumption of the synthesis process.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry healthandenvironment.org. Catalytic approaches that minimize the formation of byproducts will be favored.
The following table summarizes key green chemistry principles and their potential application in the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| Waste Prevention | Utilize highly selective catalysts to minimize byproducts. |
| Atom Economy | Employ addition reactions where all reactant atoms are incorporated into the product. |
| Safer Solvents | Implement solvent-free conditions or use green solvents like ethyl acetate. |
| Energy Efficiency | Develop catalysts that function effectively at lower temperatures. |
| Catalysis | Prefer catalytic reactions over stoichiometric ones for higher efficiency and lower waste. |
Potential Roles in Advanced Organic Synthesis and Materials Science
The unique combination of a rigid phenyl group and a flexible cyclohexyl ring in this compound suggests its potential as a valuable building block in several areas of advanced science.
Materials Science: The phenylcyclohexyl moiety is a common structural feature in liquid crystals ossila.comresearchgate.net. This compound and its derivatives could be investigated as components of liquid crystal mixtures, potentially influencing properties such as mesophase behavior, clearing point, and dielectric anisotropy. The synthesis of polymers containing the 4-phenylcyclohexyl group could lead to new materials with interesting thermal and mechanical properties.
Advanced Organic Synthesis: this compound can serve as a precursor to other valuable organic molecules. For instance, the controlled modification of the phenyl ring or the cyclohexyl ring could lead to the synthesis of complex molecules with potential applications in pharmaceuticals or agrochemicals. The chiral separation of its stereoisomers could provide access to enantiomerically pure building blocks for asymmetric synthesis taylorfrancis.comnih.govsemanticscholar.org.
The table below outlines potential research directions for this compound in these advanced fields.
| Field | Potential Application/Research Direction |
| Materials Science | Development of new liquid crystal materials. Synthesis of functional polymers with tailored properties. |
| Advanced Organic Synthesis | Use as a synthetic intermediate for complex molecules. Source of chiral building blocks for asymmetric synthesis. |
Q & A
Q. What synthetic methodologies are commonly employed for (4-Phenylcyclohexyl) acetate, and how are reaction conditions optimized?
this compound is typically synthesized via acid-catalyzed esterification of 4-phenylcyclohexanol with acetic anhydride. Optimization involves:
- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) to enhance reaction efficiency.
- Temperature control : Maintaining 80–120°C to balance reaction rate and byproduct formation.
- Purification : Column chromatography (hexane/ethyl acetate gradient) yields >95% purity, validated by HPLC . Microwave-assisted synthesis reduces reaction time by 50% with comparable yields, as demonstrated in analogous esterification protocols .
Q. Which analytical techniques are critical for structural elucidation of this compound?
Key methods include:
- NMR Spectroscopy : and NMR confirm ester linkage and cyclohexyl-phenyl geometry (e.g., δ 2.05 ppm for acetate methyl protons) .
- X-ray Crystallography : Resolves spatial arrangement of the cyclohexyl ring and phenyl substitution pattern .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+Na] at m/z 297.1464) .
Q. What physicochemical properties are essential for experimental design involving this compound?
Critical properties include:
- Solubility : Low water solubility (<0.1 mg/mL) necessitates use of organic solvents (e.g., DMSO, ethanol) .
- Thermal Stability : Decomposition above 250°C, requiring controlled storage conditions .
- Partition Coefficient (LogP) : Predicted LogP ~3.5 indicates moderate lipophilicity, relevant for membrane permeability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or reactivity profiles of this compound?
Discrepancies arise from:
- Isomeric impurities : Use chiral HPLC or GC-MS to detect stereoisomers (e.g., cis/trans cyclohexyl conformers) .
- Environmental factors : Control humidity and oxygen levels during synthesis to prevent hydrolysis or oxidation .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT) simulations to confirm assignments .
Q. What advanced techniques are suitable for studying this compound’s interactions in biological systems?
Methodologies include:
- Microsomal Assays : Evaluate metabolic stability using liver microsomes, monitoring acetate hydrolysis via LC-MS .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to lipid bilayers or proteins (e.g., KD values for membrane receptor interactions) .
- Fluorescence Polarization : Assess partitioning into lipid rafts or liposomes labeled with fluorescent probes .
Q. What strategies mitigate challenges in quantifying this compound in complex matrices?
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%) .
- Chromatographic Separation : Ultra-HPLC (UHPLC) with a phenyl-hexyl column resolves co-eluting impurities .
- Internal Standards : Deuterated analogs (e.g., d-acetate) enhance quantification accuracy in mass spectrometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
